N-[3-(3-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
N-[3-(3-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a chlorophenyl group, and an azabicyclo octane structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c16-10-3-1-2-9(6-10)13-17-14(23-19-13)18-15(21)20-11-4-5-12(20)8-22-7-11/h1-3,6,11-12H,4-5,7-8H2,(H,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZELVJVQPQKXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)NC3=NC(=NS3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiadiazole ring through the cyclization of appropriate precursors under specific conditions. The azabicyclo octane structure can be introduced via enantioselective construction methods, which ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of scalable reaction conditions, such as high-pressure reactors and continuous flow systems, to ensure consistent and efficient production. The choice of solvents, catalysts, and purification methods are also crucial in the industrial synthesis to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups, such as thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution on the chlorophenyl group can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[3-(3-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and can be used to study reaction mechanisms and stereochemistry.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs, particularly for its potential to interact with specific biological targets.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets in biological systems. The thiadiazole ring and azabicyclo octane structure are believed to play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares the azabicyclo octane core but lacks the thiadiazole and chlorophenyl groups, resulting in different biological activities and applications.
Uniqueness
N-[3-(3-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of a thiadiazole ring, chlorophenyl group, and azabicyclo octane structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable target for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
